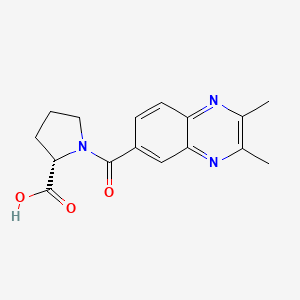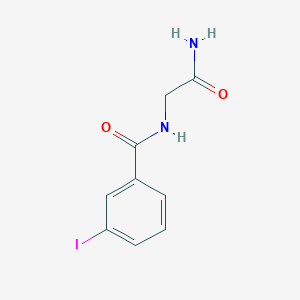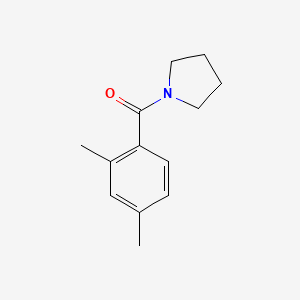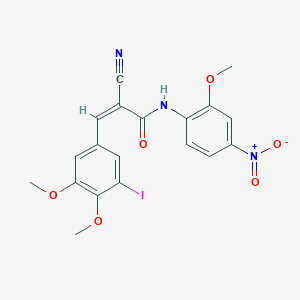
(2S)-1-(2,3-dimethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(2,3-dimethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxylic acid is a compound that has been extensively researched in recent years due to its potential applications in the field of medicine. This compound is also known as DMQX, and it belongs to the class of quinoxaline derivatives. DMQX has been found to exhibit potent antagonistic activity towards glutamate receptors, which are involved in the regulation of various physiological processes in the body.
Mecanismo De Acción
DMQX acts as a competitive antagonist of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and it binds to various types of glutamate receptors, including N-methyl-D-aspartate (NMDA) receptors, alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors. DMQX specifically blocks the activity of AMPA and kainate receptors, which are involved in the regulation of synaptic transmission and neuronal plasticity.
Biochemical and Physiological Effects:
DMQX has been found to exhibit potent anticonvulsant activity in animal models of epilepsy. It has also been found to protect against excitotoxicity, which is a pathological process that occurs in various neurological disorders. Excitotoxicity is caused by the excessive release of glutamate, which leads to the overactivation of glutamate receptors and subsequent neuronal damage. DMQX blocks the activity of glutamate receptors, which prevents the overactivation of these receptors and protects against excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMQX is a potent antagonist of glutamate receptors, which makes it a valuable tool for studying the role of glutamate receptors in various physiological processes. However, DMQX has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to maintain a stable concentration in vitro. It also has low solubility in aqueous solutions, which makes it difficult to dissolve in physiological buffers.
Direcciones Futuras
There are several future directions for research on DMQX. One area of research is the development of more potent and selective antagonists of glutamate receptors. Another area of research is the investigation of the therapeutic potential of DMQX in various neurological disorders. DMQX has been found to exhibit potent anticonvulsant activity in animal models of epilepsy, and further research is needed to determine its efficacy and safety in humans. Additionally, the role of glutamate receptors in various physiological processes is still not fully understood, and further research is needed to elucidate their functions.
Métodos De Síntesis
The synthesis of DMQX involves the reaction of 2,3-dimethylquinoxaline-6-carboxylic acid with pyrrolidine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields DMQX as a white crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
DMQX has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent antagonistic activity towards glutamate receptors, which are involved in the regulation of various physiological processes in the body. Glutamate receptors are widely distributed in the central nervous system and are involved in the regulation of synaptic transmission, neuronal plasticity, and cell survival. DMQX has been found to block the activity of glutamate receptors, which makes it a potential therapeutic agent for the treatment of various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
(2S)-1-(2,3-dimethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-9-10(2)18-13-8-11(5-6-12(13)17-9)15(20)19-7-3-4-14(19)16(21)22/h5-6,8,14H,3-4,7H2,1-2H3,(H,21,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSIIIHDYBXRCW-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)N3CCCC3C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)N3CCC[C@H]3C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-3-[(2,4-dichlorophenyl)methylidene]-5-fluoro-1H-indol-2-one](/img/structure/B7644916.png)


![(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol](/img/structure/B7644925.png)
![N-[8-(ethylamino)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-yl]benzenesulfonamide](/img/structure/B7644927.png)
![2-[[3-[Methyl(phenyl)sulfamoyl]benzoyl]amino]benzamide](/img/structure/B7644929.png)
![N-[8-(prop-2-enylamino)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-yl]benzenesulfonamide](/img/structure/B7644935.png)
![5-[[4-Benzyl-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7644957.png)
![(2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7644962.png)
![N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7644976.png)
![3-(2-oxopyrrolidin-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B7644977.png)
![(2R)-3-methyl-2-[3-(2-nitrophenoxy)propanoylamino]butanoic acid](/img/structure/B7644985.png)